3-Amino-6-bromo-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1516801-51-6 . It has a molecular weight of 234.02 . It is commonly used as a starting material for the production of drug development, pharmaceuticals, and other organic molecules .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BrFNO2 . The InChI Code is 1S/C7H5BrFNO2/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis : It's used in the synthesis of complex molecules. For example, Zhou Peng-peng et al. (2013) detailed the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, highlighting the compound's utility in industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).
Optimization of Synthesis Methods : Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a derivative, emphasizing the compound's importance in the synthesis of other complex molecules (Yin Jian-zhong, 2010).
Chemical Analysis : N. Zhang et al. (2009) used a derivative in the analysis of amino acids and catecholamines, demonstrating the compound's utility in sensitive and efficient analytical methods (N. Zhang et al., 2009).
Halodeboronation Studies : Ronald H. Szumigala et al. (2004) developed a synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of aryl boronic acids, illustrating the compound's relevance in halodeboronation transformations (Ronald H. Szumigala et al., 2004).
Biochemical and Biomedical Research
The compound and its derivatives have also found applications in biochemical and biomedical research:
Biodegradation Studies : F. Boersma et al. (2004) described the biodegradation of fluorobenzoate by Sphingomonas sp., indicating the compound's utility in environmental and microbiological studies (F. Boersma et al., 2004).
Synthesis of Bioactive Compounds : Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, showing its herbicidal activity and highlighting the role of fluorobenzoic acid derivatives in the development of agrochemicals (Liu Chang-chun, 2006).
Glycopeptide Synthesis : P. Sjölin and J. Kihlberg (2001) explored fluorobenzoyl groups as protective groups in glycopeptide synthesis, demonstrating their utility in suppressing beta-elimination of O-linked carbohydrates, crucial for the stability and functionality of bioactive peptides (P. Sjölin and J. Kihlberg, 2001).
Supramolecular Chemistry : S. Varughese and V. Pedireddi (2006) conducted a molecular recognition study with 3,5-dihydroxybenzoic acid and its bromo derivative, showcasing the compound's potential in the synthesis and analysis of complex molecular structures (S. Varughese and V. Pedireddi, 2006).
Safety and Hazards
Properties
IUPAC Name |
3-amino-6-bromo-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIQSWDMJFTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516801-51-6 |
Source
|
Record name | 3-amino-6-bromo-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.